molecular formula C9H8BrClN2O B2923482 N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride CAS No. 1402210-65-4

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride

Cat. No. B2923482
CAS RN: 1402210-65-4
M. Wt: 275.53
InChI Key: KNZABGDOPMGFMU-LCYFTJDESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride” is a complex organic compound. It contains a bromophenyl group, which is a phenyl ring with a bromine atom attached, and a 2-oxopropanehydrazonoyl chloride group, which includes a hydrazone functional group (a nitrogen-nitrogen double bond) and a chloride .


Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized through condensation reactions of carboxylic acids and amines . The presence of the hydrazone group suggests that a hydrazine derivative might be involved in its synthesis .

Scientific Research Applications

Antimicrobial Agents

The compound has shown promise in the development of novel antimicrobial agents. It has been tested for antimicrobial action against bacterial and fungal strains, showing potential particularly against Gram-positive pathogens like Enterococcus faecium, which are often associated with biofilm-related infections .

Anticancer Activity

Derivatives of N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride have been evaluated for their anticancer activity. Studies have indicated that certain derivatives exhibit antiproliferative effects against human breast adenocarcinoma cancer cell lines (MCF7), suggesting a potential role in cancer treatment .

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding mode of active compounds derived from N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride with receptors. This is crucial for rational drug design, as it helps in predicting the interaction between drugs and their target molecules .

Antioxidant Properties

Compounds containing the N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride moiety have been assessed for their antioxidant activity. The assays used include DPPH, ABTS, and ferric reducing power assays, which are standard methods to evaluate the antioxidant potential of a substance .

Alternative Toxicity Testing

The toxicity of these compounds has been tested on freshwater cladoceran Daphnia magna Straus. This provides an alternative method of toxicity testing that is crucial for assessing the environmental impact of new chemical entities .

Drug Design and Synthesis

The compound serves as a scaffold for the design and synthesis of various chemotypes, such as N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles. These chemotypes are significant in the development of new drugs with potential therapeutic applications .

properties

IUPAC Name

(1Z)-N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c1-6(14)9(11)13-12-8-4-2-7(10)3-5-8/h2-5,12H,1H3/b13-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZABGDOPMGFMU-LCYFTJDESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=NNC1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=N/NC1=CC=C(C=C1)Br)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-oxopropanehydrazonoyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.